3,3',4',5-Tetrachlorosalicylanilide

描述

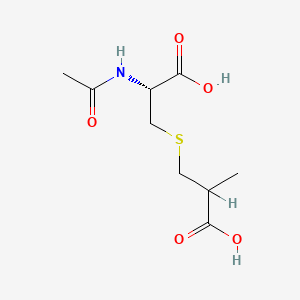

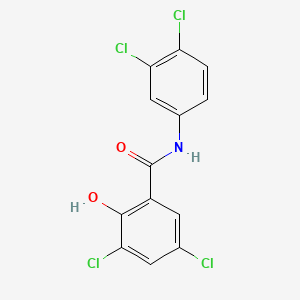

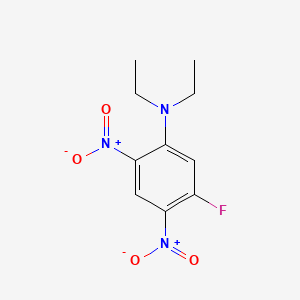

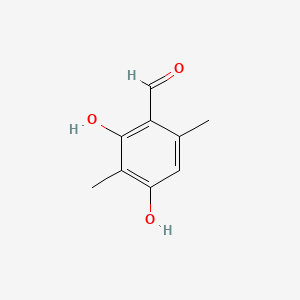

3,3',4',5-四氯水杨酰胺是一种有机化合物,分子式为C13H7Cl4NO2。 它是一种结晶粉末,颜色范围从灰白色到米色 . 该化合物以其抑菌特性而闻名,并应用于各种应用中,包括洗发水、手术肥皂、洗衣皂、抛光剂、漂洗剂和除臭剂 .

作用机制

3,3',4',5-四氯水杨酰胺的作用机制涉及其作为代谢解偶联剂的作用。 它破坏细胞膜上的质子梯度,导致ATP合成减少和热量产生增加 . 该化合物还影响肌浆网ATP酶的活性,通过加速钙从ADP敏感的磷酸化酶中释放来加速钙的释放,进而影响钙的摄取和ATP水解 .

生化分析

Biochemical Properties

Tetrachlorosalicylanilide acts as a metabolic uncoupler, affecting various biochemical reactions. It interacts with enzymes such as ATPases, particularly the sarcoplasmic reticulum ATPase, where it influences calcium uptake and ATP hydrolysis . Tetrachlorosalicylanilide also affects extracellular polymeric substances (EPS) in microbial communities, leading to changes in biofilm formation and flocculability . The compound’s interaction with these biomolecules results in altered energy metabolism and electron transfer processes.

Cellular Effects

Tetrachlorosalicylanilide has significant effects on various cell types and cellular processes. In microbial cells, it disrupts biofilm formation and reduces the production of extracellular polymeric substances . In Shewanella oneidensis MR-1, tetrachlorosalicylanilide regulates extracellular electron transfer, enhancing current generation and substrate degradation at lower concentrations while causing microbial inhibition at higher concentrations . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the proton motive force and ATP synthesis.

Molecular Mechanism

The molecular mechanism of tetrachlorosalicylanilide involves its role as a lipophilic weak acid that disrupts the proton gradient across cellular membranes. This disruption affects the proton motive force, leading to uncoupling of electron transport and ATP synthesis . Tetrachlorosalicylanilide binds to the sarcoplasmic reticulum ATPase, accelerating calcium release from the ADP-sensitive phosphoenzyme and influencing other reaction steps to a lesser extent . These interactions result in altered enzyme activity and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrachlorosalicylanilide change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in a gravity-driven membrane bioreactor, tetrachlorosalicylanilide addition effectively decreased sludge ATP and sludge yield over time . The compound’s impact on biofilm formation and microbial activity also varies with prolonged exposure, leading to changes in biofilm structure and function.

Dosage Effects in Animal Models

The effects of tetrachlorosalicylanilide vary with different dosages in animal models. At lower dosages, the compound can enhance microbial extracellular electron transfer and substrate degradation . Higher dosages can lead to microbial inhibition and adverse effects on cellular function. In a study on sludge reduction, tetrachlorosalicylanilide addition at appropriate dosages decreased sludge ATP and yield, while higher dosages resulted in increased sludge fragments and decreased permeability .

Metabolic Pathways

Tetrachlorosalicylanilide is involved in metabolic pathways related to energy metabolism and electron transfer. It affects the proton motive force and ATP synthesis by disrupting the coupling between electron transport and ATP production . The compound also influences the production of extracellular polymeric substances and microbial metabolism, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Tetrachlorosalicylanilide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In microbial cells, the compound affects extracellular electron transfer and substrate degradation by interacting with cellular membranes and influencing the proton motive force . The distribution of tetrachlorosalicylanilide within cells can lead to localized effects on energy metabolism and cellular function.

Subcellular Localization

The subcellular localization of tetrachlorosalicylanilide affects its activity and function. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it disrupts the proton gradient and influences ATP synthesis . Tetrachlorosalicylanilide’s localization within the sarcoplasmic reticulum and other cellular compartments can lead to targeted effects on enzyme activity and energy metabolism.

准备方法

3,3',4',5-四氯水杨酰胺可以通过3,5-二氯水杨酸与3,4-二氯苯胺反应合成 . 该反应通常包括在合适的溶剂和催化剂存在下加热反应物,以促进所需产物的形成。工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并具有优化的反应条件,以最大限度地提高产量和纯度。

化学反应分析

3,3',4',5-四氯水杨酰胺会发生各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件包括强氧化剂、还原剂和卤化剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会生成氯化衍生物,而还原反应可能会生成脱氯产物 .

科学研究应用

3,3',4',5-四氯水杨酰胺具有多种科学研究应用。 它在与微生物产量降低和膜生物反应器系统中污泥减少相关的研究中用作代谢解偶联剂 . 此外,它已被研究用于控制废水处理过程中膜污染的潜力 . 在生物化学领域,这种化合物已被研究用于其对肌浆网ATP酶活性的影响,提供了对其在钙调节中的潜在作用的见解 .

相似化合物的比较

属性

IUPAC Name |

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQBHPJLLIJASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040767 | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

1154-59-2 | |

| Record name | 3,3′,4′,5-Tetrachlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5-Tetrachlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4',5-TETRACHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161 °C | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)